molecular formula C4H7NO B14400566 1-Isocyanopropan-2-ol CAS No. 87977-90-0

1-Isocyanopropan-2-ol

Cat. No.: B14400566
CAS No.: 87977-90-0
M. Wt: 85.10 g/mol
InChI Key: LWHNTJSWDLPFRI-UHFFFAOYSA-N
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Description

1-Isocyanopropan-2-ol is an organic compound with the molecular formula C4H7NO It is a secondary alcohol with an isocyanate group attached to the second carbon of the propanol backbone

Preparation Methods

1-Isocyanopropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with isocyanic acid under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the hydrolysis of 1-isocyanopropane, which can be obtained through the reaction of propylene with phosgene followed by treatment with ammonia.

Industrial production of this compound often involves large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as zinc chloride or aluminum chloride can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

1-Isocyanopropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. For example, oxidation with potassium permanganate or chromium trioxide can yield 1-isocyanopropan-2-one.

    Reduction: Reduction reactions can convert this compound to its corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles. For instance, treatment with thionyl chloride can produce 1-isocyanopropan-2-yl chloride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces amines.

Scientific Research Applications

1-Isocyanopropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

    Biology: In biological research, this compound can be used to modify proteins and peptides through its isocyanate group, which reacts with amino groups in biomolecules.

    Industry: In industrial applications, this compound is used in the production of polymers and resins. Its reactivity with various monomers allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isocyanopropan-2-ol involves its reactivity with nucleophiles. The isocyanate group can react with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers.

At the molecular level, the isocyanate group undergoes nucleophilic addition reactions, where the nucleophile attacks the carbon atom of the isocyanate group, leading to the formation of a new covalent bond. This mechanism is fundamental to the compound’s use in organic synthesis and material science.

Comparison with Similar Compounds

1-Isocyanopropan-2-ol can be compared with other similar compounds, such as:

    Propan-2-ol (Isopropanol): Unlike this compound, propan-2-ol lacks the isocyanate group and is primarily used as a solvent and disinfectant.

    Propan-1-ol: This compound has the hydroxyl group attached to the terminal carbon, making it a primary alcohol. It is used in the production of solvents and as a precursor to other chemicals.

    2-Butanol: Similar to this compound, 2-butanol is a secondary alcohol but lacks the isocyanate group. It is used as a solvent and in the production of butyl acetate.

The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and applications compared to other alcohols.

Properties

CAS No.

87977-90-0

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

1-isocyanopropan-2-ol

InChI

InChI=1S/C4H7NO/c1-4(6)3-5-2/h4,6H,3H2,1H3

InChI Key

LWHNTJSWDLPFRI-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+]#[C-])O

Origin of Product

United States

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